molecular formula C22H18ClN3O2 B11640338 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B11640338
M. Wt: 391.8 g/mol
InChI Key: HNXXSCXYELUUME-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a chloromethylphenoxy group

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C22H18ClN3O2/c1-14-12-17(10-11-18(14)23)28-13-21(27)24-16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)26-22/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

HNXXSCXYELUUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(1H-1,3-benzodiazol-2-yl)aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzimidazole or phenoxy moiety.

Scientific Research Applications

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.

    Phenoxyacetic Acid Derivatives: Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) are structurally similar and used as herbicides.

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzimidazole moiety with a chloromethylphenoxy group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

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